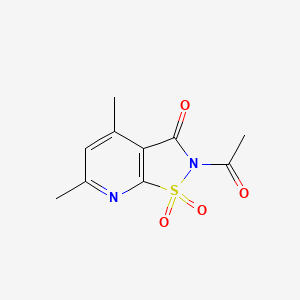
Isothiazolo(5,4-b)pyridin-3(2H)-one, 2-acetyl-4,6-dimethyl-, 1,1-dioxide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Isothiazolo(5,4-b)pyridin-3(2H)-one, 2-acetyl-4,6-dimethyl-, 1,1-dioxide is a heterocyclic compound that belongs to the class of isothiazolopyridines
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of isothiazolo(5,4-b)pyridin-3(2H)-one, 2-acetyl-4,6-dimethyl-, 1,1-dioxide typically involves the cyclization of appropriate precursors under specific conditions. Common synthetic routes may include:
Cyclization of Thioamides and α,β-Unsaturated Ketones: This method involves the reaction of thioamides with α,β-unsaturated ketones under acidic or basic conditions to form the isothiazolopyridine ring.
Oxidative Cyclization: This approach uses oxidizing agents such as hydrogen peroxide or peracids to induce cyclization of suitable precursors.
Industrial Production Methods
Industrial production methods for this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. Techniques such as continuous flow reactors and automated synthesis may be employed to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
Isothiazolo(5,4-b)pyridin-3(2H)-one, 2-acetyl-4,6-dimethyl-, 1,1-dioxide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the compound to its corresponding thioether or amine derivatives.
Substitution: Electrophilic or nucleophilic substitution reactions can introduce different functional groups onto the pyridine ring.
Common Reagents and Conditions
Oxidizing Agents: Hydrogen peroxide, m-chloroperbenzoic acid.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Substitution Reagents: Halogens, alkylating agents.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can introduce various alkyl or aryl groups.
Scientific Research Applications
Chemistry
In chemistry, isothiazolopyridines are studied for their unique electronic properties and potential as building blocks for complex molecules.
Biology
Biologically, these compounds may exhibit antimicrobial, antifungal, and anticancer activities, making them valuable in drug discovery and development.
Medicine
In medicine, derivatives of isothiazolopyridines are explored for their therapeutic potential in treating various diseases, including infections and cancer.
Industry
Industrially, these compounds can be used in the development of advanced materials, such as polymers and coatings, due to their stability and functional versatility.
Mechanism of Action
The mechanism of action of isothiazolo(5,4-b)pyridin-3(2H)-one, 2-acetyl-4,6-dimethyl-, 1,1-dioxide involves interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit or activate these targets, leading to various biological effects. The exact pathways and molecular interactions depend on the specific structure and functional groups present in the compound.
Comparison with Similar Compounds
Similar Compounds
Isothiazolo(5,4-b)pyridin-3(2H)-one: A parent compound with similar core structure but different substituents.
Thiazolopyridines: Compounds with a thiazole ring fused to a pyridine ring, exhibiting similar biological activities.
Uniqueness
Isothiazolo(5,4-b)pyridin-3(2H)-one, 2-acetyl-4,6-dimethyl-, 1,1-dioxide is unique due to its specific substituents, which may confer distinct chemical and biological properties compared to other similar compounds
Properties
CAS No. |
108361-86-0 |
|---|---|
Molecular Formula |
C10H10N2O4S |
Molecular Weight |
254.26 g/mol |
IUPAC Name |
2-acetyl-4,6-dimethyl-1,1-dioxo-[1,2]thiazolo[5,4-b]pyridin-3-one |
InChI |
InChI=1S/C10H10N2O4S/c1-5-4-6(2)11-9-8(5)10(14)12(7(3)13)17(9,15)16/h4H,1-3H3 |
InChI Key |
YYZJEMSIPAASOJ-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=NC2=C1C(=O)N(S2(=O)=O)C(=O)C)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















